Methyl 4-iodoisothiazole-3-carboxylate
Overview
Description
Methyl 4-iodoisothiazole-3-carboxylate is an organic compound with the molecular formula C5H4INO2S. It is a white or off-white solid that contains carbon, hydrogen, iodine, oxygen, and sulfur. This compound is stable at room temperature but may decompose under high temperatures or exposure to light .
Preparation Methods
The synthesis of Methyl 4-iodoisothiazole-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-iodoisothiazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities.
Chemical Reactions Analysis
Methyl 4-iodoisothiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the iodine atom to other functional groups.
Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Methyl 4-iodoisothiazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Methyl 4-iodoisothiazole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell walls or interfere with essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 4-iodoisothiazole-3-carboxylate can be compared with other similar compounds such as:
- Methyl 4-chloroisothiazole-3-carboxylate
- Methyl 4-bromoisothiazole-3-carboxylate
- Methyl 4-fluoroisothiazole-3-carboxylate
These compounds share a similar core structure but differ in the halogen atom attached to the isothiazole ring. The presence of different halogens can influence their reactivity, stability, and biological activity, making this compound unique in its properties and applications .
Properties
IUPAC Name |
methyl 4-iodo-1,2-thiazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO2S/c1-9-5(8)4-3(6)2-10-7-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXAPAKRFXGRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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